![molecular formula C9H10N2O2S B2393145 Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1379345-44-4](/img/structure/B2393145.png)
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the yield of some synthesized compounds can be around 60%, with a melting point of 200–202 °C .
Scientific Research Applications
- Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives have been investigated for their antitumor effects. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor signaling pathways .
- The compound exhibits promising antimicrobial properties. Studies evaluate its effectiveness against bacteria, fungi, and other pathogens. It may serve as a lead compound for developing new antibiotics or antifungal agents .
- Some research suggests that Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate derivatives could help regulate blood glucose levels. Investigations focus on their impact on hyperglycemia, insulin resistance, and related metabolic disorders .
- Scientists explore whether this compound can mitigate inflammation. Preclinical studies assess its ability to suppress inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
- Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate derivatives may have analgesic effects. Researchers investigate their impact on pain pathways and nociception .
- Investigations examine whether this compound influences cardiovascular health. Its potential effects on blood pressure, lipid profiles, and vascular function are of interest .
- Beyond biological applications, researchers study novel synthetic methods for constructing the pyrrolo[2,3-d][1,3]thiazole ring system. These efforts contribute to the development of efficient synthetic routes for related compounds .
- Ongoing research explores additional pharmacological activities, such as antioxidant effects, enzyme inhibition, and receptor interactions. These investigations broaden our understanding of the compound’s versatility .
Anticancer Properties
Antimicrobial Activity
Antidiabetic Potential
Anti-inflammatory Effects
Analgesic Properties
Cardiovascular Applications
Chemical Synthesis and Methodology
Other Pharmacological Activities
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-methylpyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11(6)2)10-5-14-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFJPGZVQINIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
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